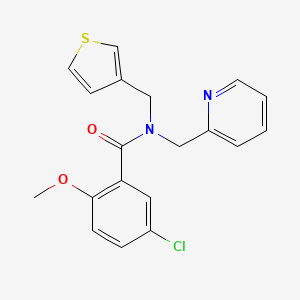
5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C19H17ClN2O2S and its molecular weight is 372.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Chloro-2-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a complex organic compound with potential biological significance. Its unique molecular structure, characterized by the presence of a chloro group, methoxy group, and various heterocycles, suggests that it may exhibit diverse biological activities. This article reviews the available literature on its biological activity, including enzyme inhibition, anticancer properties, and potential applications in medicinal chemistry.
Molecular Structure
The molecular formula of this compound is C16H17ClN2O2S. It features a chloro substituent on the benzene ring, a methoxy group, and side chains that include pyridine and thiophene moieties. These structural elements are crucial for its interaction with biological targets.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit enzyme inhibition capabilities. For instance, the benzenesulfonamide core in related compounds has been shown to interact with various enzymes through hydrogen bonding and hydrophobic interactions. This suggests that this compound may also inhibit specific enzymes, although detailed studies are required to elucidate its precise mechanisms.
Anticancer Properties
Similar compounds have demonstrated significant anticancer activity. For example, derivatives of benzenesulfonamides have been evaluated for their effects on cancer cell lines, showing promising results in inhibiting tumor growth. The unique combination of substituents in this compound may enhance its selectivity towards cancerous cells compared to healthy cells.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(4-sulfamoylphenyl)benzamide | Contains a sulfonamide and chloro group | Anticancer activity |
| N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)amino benzenesulfonamide | Features thiophene and pyrimidine rings | Enzyme inhibition |
| 5-Chloro-N-(4-piperazinyl)benzene sulfonamide | Incorporates piperazine moiety | Antibacterial properties |
This table highlights the potential for this compound to share similar biological activities with other structurally related compounds.
Molecular docking studies suggest that this compound may interact with specific amino acid residues within enzyme active sites. For example, it likely forms hydrogen bonds with residues critical for enzyme activity, which could lead to inhibition or modulation of enzymatic functions. Understanding these interactions is essential for optimizing its pharmacological properties.
Future Directions
Further research is necessary to explore the full biological potential of this compound. Key areas for future studies include:
- In vitro and in vivo studies : To assess anticancer efficacy and safety profiles.
- Mechanistic studies : To clarify its interactions at the molecular level.
- Structure-activity relationship (SAR) analysis : To identify modifications that enhance biological activity.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-24-18-6-5-15(20)10-17(18)19(23)22(11-14-7-9-25-13-14)12-16-4-2-3-8-21-16/h2-10,13H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKZBECTONYCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














